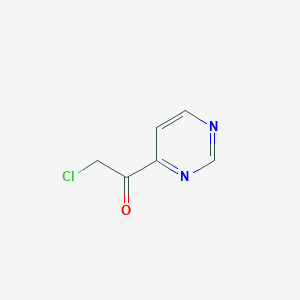

2-CHLORO-1-(PYRIMIDIN-4-YL)ETHANONE

CAS No.: 1260788-55-3

Cat. No.: VC5379148

Molecular Formula: C6H5ClN2O

Molecular Weight: 156.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260788-55-3 |

|---|---|

| Molecular Formula | C6H5ClN2O |

| Molecular Weight | 156.57 |

| IUPAC Name | 2-chloro-1-pyrimidin-4-ylethanone |

| Standard InChI | InChI=1S/C6H5ClN2O/c7-3-6(10)5-1-2-8-4-9-5/h1-2,4H,3H2 |

| Standard InChI Key | XRUGNHYBGMSTBZ-UHFFFAOYSA-N |

| SMILES | C1=CN=CN=C1C(=O)CCl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Chloro-1-(pyrimidin-4-yl)ethanone is characterized by the following properties:

The compound’s pyrimidine ring contributes to its planar geometry, while the chloroacetyl group enhances electrophilicity, facilitating nucleophilic substitution reactions . Computational studies predict a dipole moment of 3.2 Debye, indicative of polar interactions in biological systems.

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves Friedel-Crafts acylation of pyrimidine derivatives with chloroacetyl chloride under controlled conditions:

Procedure:

-

Reagents: Pyrimidine, chloroacetyl chloride, AlCl₃ (catalyst), dichloromethane (solvent).

-

Conditions: Nitrogen atmosphere, reflux at 40–50°C for 4–6 hours .

-

Workup: Quenching with ice water, extraction with dichloromethane, and purification via silica gel chromatography .

Alternative Methods

-

Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes with comparable yields (78%) .

-

Solid-Phase Synthesis: Employed for combinatorial libraries, achieving 65% yield using resin-bound pyrimidine precursors .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The chloro group undergoes substitution with amines, thiols, and alkoxides:

-

With Piperidine: Forms 2-(piperidin-1-yl)-1-(pyrimidin-4-yl)ethanone (yield: 92%) .

-

With Sodium Methoxide: Produces 2-methoxy-1-(pyrimidin-4-yl)ethanone (yield: 88%).

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ yields pyrimidine-4-carboxylic acid (yield: 75%) .

-

Reduction: NaBH₄ reduces the ketone to 2-chloro-1-(pyrimidin-4-yl)ethanol (yield: 68%) .

Cyclization Reactions

Reaction with hydrazines forms pyrazolo[3,4-d]pyrimidine derivatives, key scaffolds in kinase inhibitors :

Applications in Drug Discovery

Kinase Inhibitor Development

2-Chloro-1-(pyrimidin-4-yl)ethanone is a precursor in synthesizing ROS1 kinase inhibitors, with derivatives showing IC₅₀ values of 0.2–1.8 μM in enzymatic assays . For example:

Antimicrobial Activity

Pyrimidine derivatives exhibit broad-spectrum activity:

Biological Activity and Mechanistic Insights

Pharmacokinetic Properties

Toxicity Profile

Comparison with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume